molecular formula C7H7NO3 B142975 4-(Methoxycarbonyl)pyridine 1-oxide CAS No. 3783-38-8

4-(Methoxycarbonyl)pyridine 1-oxide

Cat. No. B142975
CAS RN: 3783-38-8
M. Wt: 153.14 g/mol
InChI Key: XSGNXRNOZMUURC-UHFFFAOYSA-N
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Description

Effects of Additives on Photo-methoxylation

The study of the photo-methoxylation of methyl 2-pyridinecarboxylate revealed that the process is accelerated by 4-substituted pyridines, including 4-(Methoxycarbonyl)pyridine 1-oxide. The mechanism proposed involves an excited complex formed from the excited state of the reactant and the ground state of the 4-substituted pyridine .

Electrochemical Behaviour in Protic Medium

An electrochemical study on a derivative of 4-(Methoxycarbonyl)pyridine 1-oxide showed that the reduction in acidic medium leads to a cyclization reaction, while in basic medium, it results in the formation of a cyclic hydroxamic acid. The study also explored the anodic oxidation of the compound, which forms pyridine or pyridinium derivatives .

Acid Hydrolysis Pathways

Kinetic analysis of the hydrolysis of methoxy groups in a related azo compound indicated that the 4-methoxy group hydrolyzes rapidly in sulfuric acid, while the 3-methoxy group reacts more slowly. This study provides insight into the reactivity of methoxy substituents in pyridine derivatives .

UV-Spectra and Conjugation Effects

The UV-spectra of 4-substituted pyridine N-oxides, including 4-methoxy pyridine N-oxide, were studied and compared with computational results. The study found that conjugation with the substituent significantly influences the spectral transitions, which is relevant for understanding the electronic structure of 4-(Methoxycarbonyl)pyridine 1-oxide .

Equilibrium Studies of Charge-Transfer Complexes

Spectrophotometric studies of 4-substituted pyridine 1-oxide-iodine complexes provided equilibrium constants and thermodynamic parameters. These findings are important for understanding the interactions and stability of 4-(Methoxycarbonyl)pyridine 1-oxide in the presence of iodine .

Deoxydative Substitution by Thiols

Reactions of substituted pyridine 1-oxides with thiols were investigated, showing that substitutions occur predominantly at the α- and β-ring carbons. This study is relevant for the chemical reactivity and potential modifications of 4-(Methoxycarbonyl)pyridine 1-oxide .

Thermochemical Study of Isomeric Forms

The thermal properties of isomeric forms of a styryl-substituted pyridine N-oxide were examined. The study's findings on the thermal decomposition process are pertinent to the stability and reactivity of 4-(Methoxycarbonyl)pyridine 1-oxide under various conditions .

Electrophilic Substitution Mechanism

Kinetic evidence from the nitration of pyridine 1-oxides suggests that the reaction occurs on the free-base species. This study provides a deeper understanding of the electrophilic substitution mechanisms that could apply to 4-(Methoxycarbonyl)pyridine 1-oxide .

Scientific Research Applications

Charge-Transfer Complexes

4-Substituted pyridine 1-oxides, including 4-(Methoxycarbonyl)pyridine 1-oxide, have been studied in charge-transfer complexes with iodine. These molecular complexes exhibit distinct equilibrium constants and thermodynamic properties, making them significant in understanding molecular interactions and charge transfer phenomena (Gardner & Ragsdale, 1968).

Electrocatalysis

Pyridine-functionalized graphene, which can incorporate 4-(Methoxycarbonyl)pyridine 1-oxide, forms a metal-organic framework with enhanced catalytic activity for oxygen reduction reactions. This is particularly relevant in the development of efficient, platinum-free cathodes for fuel cells (Jahan, Bao, & Loh, 2012).

UV-Spectra and Conjugation Effects

The UV-spectra of 4-substituted pyridine N-oxides, including 4-(Methoxycarbonyl)pyridine 1-oxide, have been analyzed to understand the influence of conjugation on their electronic transitions. This research aids in the prediction and control of photophysical properties in chemical compounds (Chmurzyński & Liwo, 1990).

Nonlinear Optical Materials

Research into the nonlinear optical properties of pyridine 1-oxides, including derivatives like 4-(Methoxycarbonyl)pyridine 1-oxide, shows potential for developing materials with enhanced efficiency for nonlinear optical applications. This research is crucial for advancing optical technologies (Zyss, Chemla, & Nicoud, 1981).

Electrocatalytic Water Oxidation

Cobalt complexes with pyridine ligands, potentially including 4-(Methoxycarbonyl)pyridine 1-oxide, have been synthesized and examined as catalysts for water oxidation. These complexes are significant in the development of efficient and sustainable methods for water splitting (Xu et al., 2017).

properties

IUPAC Name

methyl 1-oxidopyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(9)6-2-4-8(10)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGNXRNOZMUURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284844
Record name Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)pyridine 1-oxide

CAS RN

3783-38-8
Record name 3783-38-8
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Record name Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3783-38-8
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of hydrogen peroxide (43 mL) in 250 mL of acetic acid was added methyl isonicotinate. The reaction mixture was stirred at 80° C. overnight (about eighteen hours). The solution was concentrated to about 50 mL, water was added and the mixture was saturated with sodium carbonate. The aqueous phase was extracted with methylene chloride. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated and trituated with hexane. The resulting precipitate was filtered and air-dried to give 24.5 g (65% yield) of product as a white solid: mp: 118-120° C.
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65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Chen, S Yang, H Wang, Y Niu - Synthesis, 2022 - thieme-connect.com
A simple continuous flow microreactor was successfully constructed for the N-oxidation of pyridine. The continuous flow microreactor used titanium silicalite (TS-1) in a packed-bed …
Number of citations: 1 www.thieme-connect.com
JW De Schutter, J Shaw, YS Lin… - Bioorganic & medicinal …, 2012 - Elsevier
Nitrogen-containing bisphosphonates (N-BPs) are potent active site inhibitors of the human farnesyl pyrophosphate synthase (hFPPS) and valuable human therapeutics for the …
Number of citations: 22 www.sciencedirect.com
J Holt - 2006 - ntnuopen.ntnu.no
Based on new methodology for nitration of pyridine and pyridine derivatives developed at our department by Professor Jan Bakke and coworkers at NTNU, a whole range of substituted …
Number of citations: 0 ntnuopen.ntnu.no
B Dulla - 2014 - epub.uni-regensburg.de
The majority of pharmaceuticals and biologically active agrochemicals are heterocyclic compounds; it represents their immense importance in serving mankind. The purpose of this …
Number of citations: 1 epub.uni-regensburg.de
U Sheridan, JF Gallagher, J McGinley - Tetrahedron, 2016 - Elsevier
The synthesis of asymmetric diester derivatives of pyridyl-tetrazole ligands was successfully undertaken. Five crystal structures are reported including three asymmetric diesters (one of …
Number of citations: 4 www.sciencedirect.com
M Roos - 2021 - opus.bibliothek.uni-wuerzburg.de
In the course of this work, a total of three photocatalytically active dyads for proton reduction could be synthesized together with the associated individual components. Two of them, D1 …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de

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